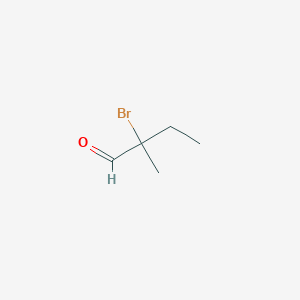

2-Bromo-2-methylbutanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBOHSHAOGWNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20792839 | |

| Record name | 2-Bromo-2-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20792839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66064-60-6 | |

| Record name | 2-Bromo-2-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20792839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-2-methylbutanal, a halogenated aldehyde with potential applications as a reactive intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. This document outlines a detailed synthetic protocol, purification methods, and a thorough characterization workflow, including predicted spectroscopic data.

Synthesis of this compound

The synthesis of this compound is achieved via the α-bromination of 2-methylbutanal. The reaction proceeds through an acid-catalyzed enolization of the aldehyde, followed by electrophilic attack by bromine.[1]

Experimental Protocol: α-Bromination of 2-Methylbutanal

This protocol is adapted from general procedures for the α-bromination of aldehydes.[1][2]

Materials:

-

2-Methylbutanal

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Chloride (NaCl), saturated solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylbutanal (1.0 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is deemed complete, carefully pour the mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid and quench any remaining bromine), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aldehyde Proton | 9.5 - 9.7 | Singlet | 1H | -CHO |

| Methylene Protons | 1.8 - 2.2 | Quartet | 2H | -CH₂- |

| Methyl Protons (α) | 1.7 - 1.9 | Singlet | 3H | α-CH₃ |

| Methyl Protons | 0.9 - 1.2 | Triplet | 3H | -CH₂-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | 190 - 205 | C=O |

| Quaternary Carbon | 60 - 75 | C-Br |

| Methylene Carbon | 30 - 40 | -CH₂- |

| Methyl Carbon (α) | 20 - 30 | α-CH₃ |

| Methyl Carbon | 10 - 15 | -CH₂-CH₃ |

Note: These are predicted values and may vary slightly in the actual spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (alkyl) |

| 2830 - 2695 | Medium | C-H stretch (aldehyde) |

| 1740 - 1720 | Strong | C=O stretch (aldehyde) |

| 750 - 550 | Medium | C-Br stretch |

Saturated aliphatic aldehydes typically show a C=O stretch in the range of 1740-1720 cm⁻¹.[3][4][5] The characteristic aldehyde C-H stretching is expected to appear as one or two bands between 2830-2695 cm⁻¹.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment Ion |

| 164/166 | [M]⁺ (Molecular ion) |

| 135/137 | [M - CHO]⁺ |

| 85 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ |

| 29 | [CHO]⁺ |

The presence of bromine will result in a characteristic M/M+2 isotope pattern in a roughly 1:1 ratio for any bromine-containing fragments.[6] The fragmentation of aldehydes often involves α-cleavage, leading to the loss of the formyl radical (-CHO) or the alkyl group.[7][8]

Logical and Experimental Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

Safety Considerations

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

-

The reaction is exothermic and should be cooled properly to control the temperature.

-

Follow all standard laboratory safety procedures.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

physical and chemical properties of 2-bromo-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available information on 2-bromo-2-methylbutanal. It is important to note that experimentally determined physical and spectral data for this specific compound are limited in publicly accessible literature. Much of the information presented herein is based on computed data and established principles of organic chemistry for analogous compounds.

Introduction

This compound is an alpha-halogenated aldehyde, a class of organic compounds recognized for their utility as synthetic intermediates. The presence of a bromine atom at the alpha position to the carbonyl group renders the molecule susceptible to a variety of nucleophilic substitution reactions, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical agents. The aldehyde functionality itself offers a gateway to numerous chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the expected reactivity of this compound, aimed at professionals in research and drug development.

Physical and Chemical Properties

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | [1] |

| Molecular Weight | 165.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 66064-60-6 | [1] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 163.98368 Da | [1] |

| Monoisotopic Mass | 163.98368 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

Table 2: Experimental Physical Properties of 2-Bromo-2-methylbutane (for comparison)

| Property | Value | Source |

| Boiling Point | 107 °C at 980 hPa | [2] |

| Density | 1.182 g/cm³ at 25 °C | [2] |

| Refractive Index | n20/D 1.4423 | [3] |

Synthesis of this compound

A method for the synthesis of 2-bromo-2-methylpropanal (B82722) has been described in a Chinese patent, which can be adapted for this compound. The general strategy involves the alpha-bromination of the parent aldehyde.

General Reaction Scheme

The synthesis proceeds via the acid-catalyzed alpha-bromination of 2-methylbutanal. The reaction involves the formation of an enol intermediate which then reacts with molecular bromine.

Caption: Acid-catalyzed alpha-bromination of 2-methylbutanal.

Experimental Protocol (Adapted from CN102432444B)

This protocol is adapted from a patented procedure for a similar compound and should be optimized for the synthesis of this compound.

Materials:

-

2-Methylbutanal

-

Bromine

-

Acetonitrile

-

Methyl iodide (Note: This is for the propanal analogue in the patent; for butanal, this step is likely unnecessary and direct bromination should be the focus)

-

Ice water

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) (or other suitable extraction solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbutanal in a suitable solvent such as methanol or dichloromethane.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine dissolved in the same solvent from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the bromine color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Purification Workflow:

Caption: General purification workflow for this compound.

Spectral Characterization (Predicted)

No experimental spectra for this compound are publicly available. The following are predicted characteristics based on the structure and data for similar compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | -CHO proton: A singlet around δ 9-10 ppm. -CH₂- protons: A quartet adjacent to the methyl group. -CH₃ protons (ethyl): A triplet coupled to the methylene (B1212753) group. -CH₃ proton (methyl): A singlet. |

| ¹³C NMR | C=O carbon: A signal in the range of δ 190-200 ppm. C-Br carbon: A signal significantly downfield. Alkyl carbons: Signals in the typical aliphatic region. |

| IR Spectroscopy | C=O stretch: A strong absorption band around 1720-1740 cm⁻¹. C-H stretch (aldehyde): Two characteristic bands around 2720 and 2820 cm⁻¹. C-Br stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M+): A pair of peaks of nearly equal intensity at m/z 164 and 166, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Likely loss of Br (M-79/81), loss of CHO (M-29), and alpha-cleavage. |

Reactivity and Stability

Alpha-bromo aldehydes are known to be reactive electrophiles. The electron-withdrawing nature of both the bromine atom and the carbonyl group makes the alpha-carbon susceptible to nucleophilic attack.

General Reactivity:

-

Nucleophilic Substitution: The bromide is a good leaving group, facilitating Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, alkoxides).

-

Reaction with Biological Nucleophiles: The electrophilic nature of the alpha-carbon suggests potential reactivity with nucleophilic residues in proteins, such as cysteine and histidine. This is a key consideration in drug development for assessing potential toxicity and for the design of covalent inhibitors.

-

Instability: Alpha-haloaldehydes can be unstable and may be prone to decomposition, particularly under basic conditions or upon heating.[4] They should be stored under an inert atmosphere at low temperatures.

Reactivity Diagram:

Caption: General nucleophilic substitution reactivity.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of this compound or its involvement in any signaling pathways. As a reactive electrophile, it has the potential to interact non-specifically with biological macromolecules. In the context of drug development, such compounds are often investigated as covalent modifiers of specific protein targets, but this requires dedicated biological screening and validation. Researchers interested in this molecule for therapeutic applications would need to conduct comprehensive in vitro and in vivo studies to determine its biological effects.

Safety and Handling

Alpha-bromo aldehydes should be handled with caution in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. These compounds are likely to be irritants to the skin, eyes, and respiratory tract. Due to their potential reactivity, they should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[2]

Conclusion

This compound is a halogenated aldehyde with potential as a synthetic intermediate. While experimental data on its properties are scarce, its synthesis is achievable through the alpha-bromination of 2-methylbutanal. Its reactivity is predicted to be dominated by the electrophilic nature of the alpha-carbon. The lack of information on its biological activity necessitates thorough investigation for any potential applications in drug discovery and development. Researchers should proceed with caution, employing appropriate safety measures when handling this compound.

References

2-bromo-2-methylbutanal CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available chemical data for 2-bromo-2-methylbutanal. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identifier and Molecular Properties

A comprehensive search of chemical databases confirms the Chemical Abstracts Service (CAS) number and molecular weight for this compound. This fundamental data is crucial for substance identification, regulatory compliance, and experimental design.

| Property | Value | Source |

| CAS Number | 66064-60-6 | [1] |

| Molecular Weight | 165.03 g/mol | [1] |

| Molecular Formula | C5H9BrO | [1] |

In-depth Technical Data and Experimental Protocols

Consequently, the generation of diagrams for signaling pathways or experimental workflows is not feasible due to the absence of requisite data. Researchers interested in the properties and potential applications of this compound are encouraged to undertake novel research to elucidate its chemical and biological characteristics.

Future Research Directions

The lack of available information on this compound presents an opportunity for original research. Key areas for investigation could include:

-

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound, followed by comprehensive spectroscopic and analytical characterization.

-

Reactivity Studies: Exploration of its chemical reactivity, including its stability, and potential as a building block in organic synthesis.

-

Biological Screening: Initial in vitro and in vivo screening to identify any potential biological activity, which could inform its utility in drug discovery and development.

As new research emerges, this technical guide will be updated to incorporate the latest findings and provide a more comprehensive resource for the scientific community.

References

Spectroscopic Characterization of 2-bromo-2-methylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-bromo-2-methylbutanal, a molecule of interest in organic synthesis and drug development. Due to the limited availability of experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). A general protocol for the synthesis and subsequent spectroscopic analysis of α-bromo aldehydes is also presented. For comparative purposes, experimental data for the structurally related compound, 2-bromo-2-methylbutane (B1582447), is included.

Predicted Spectroscopic Data for this compound

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for similar functional groups and structural motifs.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CHO | 9.0 - 10.0 | Singlet | 1H | The aldehydic proton is highly deshielded and appears significantly downfield. |

| -CH₂- | 1.8 - 2.2 | Quartet | 2H | Methylene (B1212753) protons adjacent to the quaternary carbon. |

| -CH₃ (on quat. C) | 1.6 - 1.9 | Singlet | 3H | Methyl group attached to the bromine-bearing quaternary carbon. |

| -CH₃ (ethyl) | 0.9 - 1.2 | Triplet | 3H | Terminal methyl group of the ethyl moiety. |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Notes |

| -CHO | 190 - 205 | The carbonyl carbon of the aldehyde is significantly deshielded. |

| C-Br | 60 - 75 | Quaternary carbon atom bonded to the bromine atom. |

| -CH₂- | 30 - 45 | Methylene carbon of the ethyl group. |

| -CH₃ (on quat. C) | 20 - 35 | Methyl carbon attached to the quaternary center. |

| -CH₃ (ethyl) | 10 - 15 | Terminal methyl carbon of the ethyl group. |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (Aldehyde) | 1720 - 1740 | Strong | Characteristic strong absorption for an aliphatic aldehyde carbonyl group. |

| C-H (Aldehyde) | 2720 - 2820 and 2820 - 2920 | Medium | Two distinct C-H stretching bands are characteristic of aldehydes (Fermi resonance). |

| C-H (Alkyl) | 2850 - 3000 | Strong | Stretching vibrations of the methyl and methylene groups. |

| C-Br | 500 - 600 | Medium to Strong | Carbon-bromine stretching vibration. |

Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation | Notes |

| [M]+•, [M+2]+• | 164, 166 | Molecular ion peaks, with the characteristic ~1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| M-29 | 135, 137 | Loss of the ethyl group (•CH₂CH₃). |

| M-45 | 119, 121 | Loss of the formyl group (•CHO). |

| M-85 | 79, 81 | Loss of the bromo-methyl-ethyl radical. |

| 57 | [C₄H₉]+ | Fragmentation leading to a butyl cation. |

Experimental Spectroscopic Data for 2-bromo-2-methylbutane (for comparison)

Disclaimer: The following data is for 2-bromo-2-methylbutane and is provided as a reference due to its structural similarity to the target molecule. Note the absence of the aldehyde functional group.

¹H and ¹³C NMR Data for 2-bromo-2-methylbutane

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | ~1.8 (q, 2H), ~1.7 (s, 6H), ~1.0 (t, 3H) |

| ¹³C NMR | ~68 (C-Br), ~37 (-CH₂-), ~31 (-CH₃ on quat. C), ~11 (-CH₃ ethyl) |

IR and MS Data for 2-bromo-2-methylbutane

| Technique | Key Data |

| IR (cm⁻¹) | ~2970 (C-H stretch), ~1460 (C-H bend), ~580 (C-Br stretch) |

| MS (m/z) | 150/152 ([M]+•), 121/123 ([M-29]+), 71 ([M-Br]+) |

Experimental Protocols

A general methodology for the synthesis and spectroscopic characterization of α-bromo aldehydes is outlined below. This can be adapted for the specific synthesis of this compound.

Synthesis of α-Bromo Aldehydes via Acid-Catalyzed Halogenation

This procedure involves the reaction of an aldehyde with a brominating agent in the presence of an acid catalyst.[1]

-

Enol Formation: The aldehyde is treated with an acid catalyst (e.g., HBr in acetic acid) to promote the formation of its enol tautomer.[1]

-

Bromination: A solution of bromine (Br₂) in a suitable solvent (e.g., acetic acid) is added dropwise to the enol-containing solution at a controlled temperature (typically 0-10 °C).[1]

-

Quenching and Work-up: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to consume any excess bromine. The mixture is then extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy: The purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

IR Spectroscopy: A thin film of the neat liquid product is prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) is prepared. The IR spectrum is then recorded.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or GC-MS). Electron ionization (EI) is a common method for fragmentation analysis.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of an α-bromo aldehyde.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Reactivity of the α-Bromo Aldehyde Group in 2-Bromo-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the α-bromo aldehyde group present in 2-bromo-2-methylbutanal. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to predict and explain its chemical behavior. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction to the Reactivity of this compound

This compound is a bifunctional organic molecule featuring a reactive aldehyde group and a tertiary α-bromo substituent. This unique combination of functional groups dictates its reactivity, making it a versatile intermediate in organic synthesis. The aldehyde functionality is susceptible to nucleophilic attack, while the α-bromo group can participate in both nucleophilic substitution and elimination reactions. The steric hindrance imposed by the two methyl groups at the α-position significantly influences the reaction pathways and rates.

Key Reaction Pathways

The primary reaction pathways involving the α-bromo aldehyde group in this compound include:

-

Nucleophilic Substitution (S N1): The tertiary nature of the α-carbon favors a unimolecular nucleophilic substitution mechanism.

-

Elimination (E1 and E2): The presence of β-hydrogens allows for elimination reactions to form α,β-unsaturated aldehydes, with the mechanism being dependent on the base strength and steric hindrance.

-

Reactions involving the Aldehyde Group: The aldehyde is a key site for nucleophilic addition reactions, such as the Grignard and Reformatsky reactions.

The interplay between these pathways is governed by the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution Reactions

The tertiary nature of the carbon atom bearing the bromine atom in this compound strongly suggests that nucleophilic substitution will proceed via an S N1 mechanism. This involves the formation of a tertiary carbocation intermediate, which is stabilized by the adjacent alkyl groups.

General Mechanism:

Caption: S N1 reaction mechanism for this compound.

Experimental Protocol (General for S N1 Reactions of Tertiary Alkyl Halides):

A general procedure for the solvolysis of a tertiary alkyl halide, which can be adapted for this compound, is as follows:

-

Reaction Setup: A solution of the tertiary alkyl halide is prepared in a suitable protic solvent (e.g., ethanol (B145695), methanol, or a mixture with water).

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The product can be purified by column chromatography or distillation.

| Nucleophile | Solvent | Expected Product |

| H₂O | Acetone/H₂O | 2-Hydroxy-2-methylbutanal |

| CH₃OH | Methanol | 2-Methoxy-2-methylbutanal |

| CH₃CH₂OH | Ethanol | 2-Ethoxy-2-methylbutanal |

| RNH₂ | DMF | 2-(Alkylamino)-2-methylbutanal |

Table 1: Predicted products of nucleophilic substitution reactions of this compound.

Elimination Reactions

Elimination reactions of this compound are expected to yield α,β-unsaturated aldehydes. The regioselectivity of the elimination is an important consideration, with the potential to form either the Zaitsev (more substituted) or Hofmann (less substituted) product. The choice of base plays a crucial role in determining the major product.

Reaction Pathways:

Caption: Regioselectivity in the elimination of this compound.

Experimental Protocol (General for E2 Elimination):

The following is a general procedure for the base-promoted elimination of a tertiary alkyl halide:

-

Reaction Setup: A solution of the alkyl halide is prepared in a suitable solvent (e.g., ethanol or 1-propanol).

-

Base Addition: The base (e.g., potassium hydroxide (B78521) or potassium tert-butoxide) is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period.[1]

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The product mixture can be separated and purified by fractional distillation or column chromatography.[1]

| Base | Solvent | Major Product | Minor Product |

| KOH | Ethanol | 2-Methyl-2-butenal (Zaitsev) | 2-Methylidenebutanal (Hofmann) |

| t-BuOK | t-Butanol | 2-Methylidenebutanal (Hofmann) | 2-Methyl-2-butenal (Zaitsev) |

Table 2: Expected major and minor products in the elimination of this compound with different bases.

Reactions Involving the Aldehyde Group

The aldehyde functionality of this compound is a prime target for nucleophilic addition reactions, which are fundamental in carbon-carbon bond formation.

Grignard Reaction

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. The reaction with this compound would be expected to proceed with the Grignard reagent attacking the aldehyde, followed by an acidic workup to yield a secondary alcohol. It is crucial to note that the Grignard reagent is also a strong base and could potentially induce elimination as a side reaction.

General Mechanism:

Caption: Grignard reaction with this compound.

Experimental Protocol (General for Grignard Reactions with Aldehydes):

A general protocol for the reaction of a Grignard reagent with an aldehyde is as follows:

-

Grignard Reagent Preparation: The Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Reaction with Aldehyde: A solution of the aldehyde in anhydrous ether is added dropwise to the Grignard reagent at a low temperature (typically 0 °C).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The mixture is then extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography or distillation.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. In the case of this compound, it would react with an α-bromo ester and zinc to yield a β-hydroxy ester derivative.

General Mechanism:

Caption: Reformatsky reaction with this compound.

Experimental Protocol (General for Reformatsky Reactions):

A typical experimental procedure for a Reformatsky reaction is as follows:

-

Activation of Zinc: Zinc dust is activated, for example, by washing with dilute acid, water, ethanol, and ether, and then dried.

-

Reaction Setup: The activated zinc, the aldehyde (this compound), and the α-bromo ester are combined in a suitable solvent such as THF or benzene.

-

Reaction Conditions: The mixture is heated to initiate the reaction, which is often indicated by the disappearance of the zinc and the formation of a cloudy solution. The reaction is then typically refluxed for a period.

-

Work-up: The reaction is quenched with dilute acid, and the product is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated, and the β-hydroxy ester is purified by chromatography or distillation.

Summary of Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to the orthogonal reactivity of its α-bromo and aldehyde functionalities. The tertiary nature of the α-bromo group favors S N1 and E1/E2 pathways, with the outcome being highly dependent on the reaction conditions. The aldehyde group provides a handle for a variety of nucleophilic addition reactions, enabling the construction of more complex molecular architectures. A thorough understanding of the factors governing these competing reaction pathways is essential for the successful application of this compound in organic synthesis.

Disclaimer: The experimental protocols provided in this guide are general representations and may require optimization for specific applications. It is crucial to consult relevant literature and safety data sheets before conducting any chemical reactions.

References

An In-depth Technical Guide on the Thermodynamic Stability of 2-bromo-2-methylbutanal

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-bromo-2-methylbutanal is a halogenated aldehyde whose thermodynamic stability is of interest for understanding its reactivity, potential decomposition pathways, and for its application in complex organic syntheses. Thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°) are crucial for predicting reaction spontaneity and equilibrium constants. In the absence of experimental data for this specific molecule, computational chemistry provides a powerful tool for reliable prediction of these properties.

This guide details a recommended computational protocol using established, high-accuracy composite methods and an isodesmic reaction scheme to minimize computational errors.

Computational Methodology

To obtain accurate thermochemical data for this compound, a multi-step computational protocol is proposed. This involves geometry optimization, frequency calculations, and high-level single-point energy calculations.

2.1. Recommended Computational Approaches

High-accuracy composite methods such as Gaussian-4 (G4) theory or the Complete Basis Set (CBS-QB3) method are recommended.[1][2][3][4][5][6] These methods are designed to approximate the results of very high-level calculations with a more manageable computational cost by combining results from different levels of theory and basis sets. They have been shown to predict enthalpies of formation for a wide range of organic molecules with high accuracy, often within 1-2 kcal/mol of experimental values.[2][7][8]

2.2. Experimental Protocols: A Computational Approach

The following steps outline the in silico experimental protocol for determining the thermodynamic properties of this compound.

-

3D Structure Generation: A three-dimensional structure of this compound will be constructed using a molecular modeling program.

-

Geometry Optimization: The initial structure will be optimized to find the lowest energy conformation. A common and efficient method for this is using density functional theory (DFT) with a moderate-sized basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A frequency calculation will be performed at the same level of theory as the geometry optimization. This step serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

High-Level Single-Point Energy Calculation: A single-point energy calculation will be performed on the optimized geometry using a high-level composite method such as G4 or CBS-QB3.[1][2][3][4][5][6]

-

Calculation of Thermodynamic Properties: The total energy obtained from the high-level calculation, combined with the thermal corrections from the frequency calculation, will be used to determine the standard enthalpy and Gibbs free energy of the molecule.

Isodesmic Reaction Scheme for Enhanced Accuracy

To further improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction is employed. An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are the same.[9] This approach allows for a significant cancellation of systematic errors in the quantum chemical calculations.

3.1. Proposed Isodesmic Reaction

A suitable isodesmic reaction for this compound is:

This compound + 2-methylpropan-2-ol -> 2-methylbutanal + 2-bromo-2-methylpropane

In this reaction, the complex bonding environment around the quaternary carbon in this compound is broken down into simpler molecules with similar bonding, for which accurate experimental data is available.

3.2. Data Presentation: Experimental Enthalpies of Formation

The accuracy of the isodesmic reaction approach is dependent on the availability of high-quality experimental data for the reference compounds. The following table summarizes the required experimental standard enthalpies of formation in the gas phase (ΔfH°gas) at 298.15 K.

| Compound | IUPAC Name | CAS Number | Formula | ΔfH°gas (kJ/mol) | Reference |

| Butanal | butanal | 123-72-8 | C4H8O | -205.1 ± 0.7 | --INVALID-LINK--[10][11] |

| 2-Bromopropane (B125204) | 2-bromopropane | 75-26-3 | C3H7Br | -95.6 to -100.7 | --INVALID-LINK--[12][13] |

| 2-Methylpropan-2-ol | 2-methyl-2-propanol | 75-65-0 | C4H10O | -313.6 ± 0.6 | --INVALID-LINK--[14] |

| 2-Methylbutanal | 2-methylbutanal | 96-17-3 | C5H10O | -219.5 (estimated) | --INVALID-LINK--[15] |

Note: The experimental value for 2-methylbutanal is an estimate and would ideally be replaced by a high-accuracy experimental value if one becomes available. The range for 2-bromopropane reflects values from different experimental determinations.

3.3. Calculation of Enthalpy of Formation

The enthalpy of formation of this compound can be calculated using the following equation:

ΔfH°(this compound) = [ΔfH°(2-methylbutanal) + ΔfH°(2-bromo-2-methylpropane)] - ΔfH°(2-methylpropan-2-ol) - ΔH_reaction

Where ΔH_reaction is the enthalpy of the isodesmic reaction calculated computationally.

Visualizations

4.1. Computational Workflow

Caption: Computational workflow for determining thermodynamic properties.

4.2. Isodesmic Reaction Scheme

Caption: Isodesmic reaction for calculating enthalpy of formation.

Conclusion

While direct experimental determination of the thermodynamic properties of this compound remains a future endeavor, the computational protocol outlined in this guide provides a reliable and accurate pathway to obtain these crucial parameters. The use of high-level composite methods combined with an isodesmic reaction scheme is a state-of-the-art approach that can yield thermochemical data with near-experimental accuracy. This information is invaluable for researchers in drug development and organic synthesis, enabling a deeper understanding of the molecule's stability and reactivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Gaussian4 theory for transition metal thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isodesmic reaction - Wikipedia [en.wikipedia.org]

- 10. Butanal [webbook.nist.gov]

- 11. Butanal [webbook.nist.gov]

- 12. WTT- Under Construction Page [wtt-pro.nist.gov]

- 13. Propane, 2-bromo- [webbook.nist.gov]

- 14. 2-Propanol, 2-methyl- [webbook.nist.gov]

- 15. Butanal, 2-methyl- [webbook.nist.gov]

solubility of 2-bromo-2-methylbutanal in common organic solvents

Technical Guide: Solubility Profile of 2-Bromo-2-Methylbutanal

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to the limited availability of public quantitative data for this specific compound, this guide focuses on the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a framework for data presentation. The provided methodologies will enable researchers to generate precise and reproducible solubility data essential for applications in organic synthesis, formulation development, and medicinal chemistry.

Introduction to this compound

This compound is an alpha-halogenated aldehyde. Its chemical structure, featuring a polar carbonyl group and a halogenated, sterically hindered alpha-carbon, results in a moderate overall polarity. The bromine atom and the carbonyl group can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). However, the bulky tert-butyl-like group at the alpha position introduces significant nonpolar character.

This structural combination suggests that this compound will exhibit varied solubility across different classes of organic solvents. Its solubility will be governed by the principle of "like dissolves like," where solubility is favored in solvents with similar polarity.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is scarce. The following table is provided as a template for researchers to populate with their own experimentally determined data. It is structured to allow for easy comparison of solubility at a standard temperature.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent Name | Molecular Formula | Solubility ( g/100 mL) | Observations |

| Protic Polar | Methanol (B129727) | CH₃OH | Data not available | |

| Ethanol | C₂H₅OH | Data not available | ||

| Aprotic Polar | Acetone | C₃H₆O | Data not available | |

| Acetonitrile | C₂H₃N | Data not available | ||

| Dimethyl Sulfoxide | C₂H₆OS | Data not available | ||

| Dichloromethane (B109758) | CH₂Cl₂ | Data not available | ||

| Nonpolar | Hexane | C₆H₁₄ | Data not available | |

| Toluene | C₇H₈ | Data not available | ||

| Diethyl Ether | C₄H₁₀O | Data not available |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a substance in a solvent. The following protocol is adapted for the determination of this compound solubility.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity grade)

-

Analytical balance (± 0.1 mg)

-

Vials with Teflon-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis.

3.2. Experimental Workflow

The general workflow for the solubility determination process is outlined in the diagram below.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

3.3. Detailed Procedure

-

Preparation of Solvent Systems: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solute at the end of the experiment is crucial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker set to 25°C. Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve equilibrium.

-

Phase Separation: After agitation, allow the vials to rest in the constant temperature bath for at least 24 hours to allow for the complete sedimentation of the excess undissolved solute.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantitative Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the diluted samples using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in grams per 100 mL or moles per liter.

Factors Influencing Solubility

-

Polarity: As a moderately polar molecule, this compound is expected to be highly soluble in moderately polar aprotic solvents like dichloromethane and acetone. Its solubility in highly polar protic solvents like methanol may be significant, while it is expected to be lower in nonpolar solvents like hexane.

-

Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature. It is crucial to control the temperature precisely during the experiment.

-

Purity of Components: The purity of both the this compound and the solvents can significantly impact the measured solubility. Use of high-purity reagents is essential for accurate results.

Conclusion

While specific quantitative data on the solubility of this compound is not readily found in public literature, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By following the detailed shake-flask method and adhering to good laboratory practices, researchers can generate high-quality, reliable solubility data. This information is critical for the effective use of this compound in synthetic chemistry, process development, and pharmaceutical research, enabling informed decisions on solvent selection for reactions, purifications, and formulations.

An In-depth Technical Guide on the Discovery and History of 2-bromo-2-methylbutanal

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available scientific knowledge regarding the compound 2-bromo-2-methylbutanal . Despite a comprehensive search of chemical databases and the scientific literature, it must be noted that there is a significant lack of published information regarding the discovery, history, and experimental protocols for this specific molecule. While its existence is documented, the scientific community has not yet provided detailed accounts of its synthesis or characterization in publicly accessible records.

This guide will present the available data for this compound and, as a comparative resource, will also provide in-depth information on the closely related and extensively studied compound, 2-bromo-2-methylbutane (B1582447) . The inclusion of this analogue is intended to offer a valuable point of reference for researchers interested in the synthesis and properties of substituted bromoalkanes.

Section 1: this compound - The Extent of Current Knowledge

The primary source of information for this compound is its entry in the PubChem database.[1] This entry confirms the compound's identity and provides computed physicochemical properties.

Chemical Identity and Properties

Below is a summary of the available data for this compound, presented in a structured format for clarity.

| Property | Value | Source |

| Molecular Formula | C5H9BrO | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 66064-60-6 | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 163.98368 Da | PubChem[1] |

| Monoisotopic Mass | 163.98368 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 72.5 | PubChem[1] |

Discovery and History

Currently, there are no available scientific publications detailing the initial discovery, synthesis, or historical development of this compound. The lack of such information prevents a detailed discussion of its origins and the context of its first preparation.

Experimental Protocols

Consistent with the absence of discovery literature, no detailed experimental protocols for the synthesis or purification of this compound have been published.

Signaling Pathways and Logical Relationships

Due to the scarcity of research on this compound, there is no information regarding its biological activity, signaling pathways, or other functional relationships. Therefore, the creation of a corresponding diagram is not feasible at this time.

Section 2: A Technical Guide to 2-bromo-2-methylbutane - A Well-Characterized Analogue

In contrast to its aldehydic counterpart, 2-bromo-2-methylbutane is a well-documented compound with a rich history of synthesis and application in organic chemistry.

Synthesis of 2-bromo-2-methylbutane

A common and illustrative method for the synthesis of 2-bromo-2-methylbutane is the bromination of a tertiary alcohol, such as 2-methyl-2-butanol (B152257) (tert-amyl alcohol), using an acid and a bromide salt.

Materials:

-

2-methyl-2-butanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

100 mL round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, combine 4.0 g of 2-methyl-2-butanol, 7.0 g of sodium bromide, and 6.0 mL of deionized water.

-

Cool the flask in an ice bath and slowly add 6.0 mL of concentrated sulfuric acid with swirling.

-

Equip the flask with a reflux condenser and heat the mixture under reflux for 45 minutes.

-

After reflux, allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and distill the product mixture, collecting the distillate in a receiver flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash sequentially with:

-

15 mL of deionized water

-

5 mL of concentrated H₂SO₄ (to remove any unreacted alcohol)

-

Equal parts of saturated NaHCO₃ solution (to neutralize any remaining acid)

-

Equal parts of saturated NaCl solution (to aid in phase separation)

-

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Decant the dried product. The final product is 2-bromo-2-methylbutane.

Caption: Synthesis workflow for 2-bromo-2-methylbutane.

Signaling Pathway: Carbocation Rearrangement in Bromination Reactions

The synthesis of bromoalkanes from alcohols can sometimes involve carbocation rearrangements, leading to the formation of unexpected products. While not the primary product in the synthesis of 2-bromo-2-methylbutane from 2-methyl-2-butanol, understanding this phenomenon is crucial for drug development professionals and synthetic chemists.

For instance, the bromination of neopentyl alcohol can yield 2-bromo-2-methylbutane as the major product through a methyl shift.

References

Theoretical Conformational Analysis of 2-Bromo-2-Methylbutanal: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-2-methylbutanal is a chiral α-halogenated aldehyde with a stereocenter at the C2 position. Its conformational flexibility, arising from rotations around the C2-C3 and C1-C2 bonds, is expected to significantly influence its chemical reactivity, spectroscopic properties, and potential biological activity. Understanding the preferred three-dimensional arrangements of this molecule is crucial for applications in stereoselective synthesis, medicinal chemistry, and materials science.

The presence of a bromine atom and a methyl group on the chiral center, adjacent to the carbonyl group, introduces a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugative effects. These factors are known to dictate the conformational preferences in similar halogenated carbonyl compounds.[1][2] This guide details the theoretical approaches necessary to elucidate these conformational preferences for this compound.

Predicted Conformational Isomers

The primary sources of conformational isomerism in this compound are the rotations around the C1-C2 (CHO-C(Br)CH3) and C2-C3 (C(Br)CH3-CH2CH3) single bonds.

Rotation around the C2-C3 Bond

Rotation around the C2-C3 bond will lead to classic staggered and eclipsed conformations. Viewing along the C2-C3 bond, we can predict three low-energy staggered conformers. These can be categorized based on the relative positions of the bulky bromine and methyl groups on C2 with the ethyl group on C3.

Rotation around the C1-C2 Bond

For each of the C2-C3 staggered conformers, rotation around the C1-C2 bond will orient the carbonyl group relative to the substituents on C2. The key dihedral angle to consider is O=C1-C2-Br. The relative orientations of the C=O and C-Br dipoles will be a major determinant of stability.

By combining these rotations, we can identify the principal low-energy conformers for a detailed computational study.

Proposed Computational Methodology

To accurately model the conformational landscape of this compound, a robust computational protocol is required. The following methodology is proposed based on standard practices for similar molecules.

Conformational Search

A systematic or stochastic conformational search should be performed to identify all potential energy minima. A lower level of theory, such as molecular mechanics with a suitable force field (e.g., MMFF94), can be employed for an initial broad search.

Quantum Mechanical Optimization and Energy Calculation

The geometries of the conformers identified in the initial search should then be optimized using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

-

Level of Theory: B3LYP or M06-2X functionals are recommended.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or an Ahlrichs-type basis set like def2-TZVP would be appropriate to properly describe the electronic structure, particularly for the bromine atom.

-

Solvation Model: To simulate a solution-phase environment, the IEFPCM or SMD implicit solvation models can be used with common solvents like chloroform (B151607) or acetonitrile.[2]

Vibrational Frequency Analysis

Harmonic vibrational frequency calculations should be performed at the same level of theory as the final geometry optimizations. This will confirm that the optimized structures are true energy minima (no imaginary frequencies) and will provide the zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

Natural Bond Orbital (NBO) Analysis

To understand the underlying electronic interactions governing conformational stability, an NBO analysis is recommended. This can reveal key hyperconjugative interactions, such as delocalization of electron density from bonding or lone pair orbitals into antibonding orbitals (e.g., σ -> σ, n -> σ).[2]

Predicted Quantitative Data

A thorough computational study as outlined above would be expected to yield the following quantitative data, which should be summarized for easy comparison.

Table 1: Predicted Relative Energies and Dipole Moments of this compound Conformers

| Conformer ID | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Solvated) | Dipole Moment (Debye) | Key Dihedral Angles (°) (O=C1-C2-Br, C1-C2-C3-C4) |

| Conf-1 | 0.00 | 0.00 | Predicted Value | Predicted Value |

| Conf-2 | Predicted Value | Predicted Value | Predicted Value | Predicted Value |

| Conf-3 | Predicted Value | Predicted Value | Predicted Value | Predicted Value |

| ... | ... | ... | ... | ... |

Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer (Conf-1)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1=O | Predicted Value |

| C2-Br | Predicted Value |

| C1-C2 | Predicted Value |

| C2-C3 | Predicted Value |

| **Bond Angles (°) ** | |

| O=C1-C2 | Predicted Value |

| C1-C2-Br | Predicted Value |

| C1-C2-CH3 | Predicted Value |

Visualizations of Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the proposed theoretical investigation and the key interactions influencing conformational stability.

Caption: Proposed computational workflow for conformational analysis.

Caption: Key interactions governing conformational stability.

Conclusion

This technical guide presents a predictive but robust framework for the theoretical investigation of this compound's conformational preferences. By employing modern computational chemistry techniques, it is possible to build a detailed model of its potential energy surface and understand the subtle balance of forces that determine its three-dimensional structure. The methodologies and expected outcomes detailed herein provide a clear path for researchers to undertake such a study, which would yield valuable insights for the fields of organic synthesis, medicinal chemistry, and beyond. The principles discussed are broadly applicable to the conformational analysis of other complex chiral molecules.

References

Methodological & Application

Application Notes and Protocols: Use of 2-Bromo-2-methylbutanal in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral molecules containing quaternary stereocenters are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and highly stereoselective methods for the construction of these centers remains a significant challenge in modern organic synthesis. α-Bromo-α-alkyl aldehydes, such as 2-bromo-2-methylbutanal, represent versatile building blocks for the asymmetric synthesis of molecules bearing a quaternary carbon atom adjacent to a carbonyl group. The presence of the bromine atom not only facilitates the introduction of various functionalities through nucleophilic substitution but also influences the stereochemical outcome of reactions at the carbonyl group. This document provides an overview of the potential applications of this compound in asymmetric synthesis, focusing on organocatalytic transformations, and offers detailed protocols based on analogous systems.

Synthesis of Chiral this compound

The enantioselective synthesis of this compound can be achieved through the organocatalytic α-bromination of 2-methylbutanal. This approach utilizes a chiral amine catalyst to control the stereochemistry of the newly formed stereocenter.

General Reaction Scheme:

Caption: General scheme for the asymmetric α-bromination of 2-methylbutanal.

Experimental Protocol: Organocatalytic Asymmetric α-Bromination of 2-Methylbutanal

This protocol is adapted from established procedures for the asymmetric α-bromination of aldehydes.

Materials:

-

2-Methylbutanal

-

N-Bromosuccinimide (NBS)

-

(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (or other suitable chiral amine catalyst)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate (sat. aq. solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral amine catalyst (10 mol%).

-

Dissolve the catalyst in anhydrous dichloromethane (0.5 M).

-

Cool the solution to the desired temperature (e.g., -20 °C or 0 °C).

-

Add 2-methylbutanal (1.0 eq.) to the solution and stir for 10 minutes.

-

Slowly add a solution of N-Bromosuccinimide (1.1 eq.) in anhydrous DCM over a period of 1-2 hours using a syringe pump.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral this compound.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Expected Data:

The following table presents typical data for the organocatalytic asymmetric α-bromination of aldehydes, which can be expected to be similar for 2-methylbutanal.

| Catalyst (mol%) | Brominating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (S)-Proline (20) | NBS | CH3CN | RT | 75 | 85 |

| (S)-Diphenylprolinol silyl (B83357) ether (10) | NBS | DCM | -20 | 88 | 95 |

| MacMillan Catalyst (1st Gen.) (10) | NBS | Toluene | 0 | 82 | 92 |

Asymmetric Transformations of this compound

Chiral this compound is a valuable intermediate for various asymmetric C-C bond-forming reactions. The steric hindrance and electronic effects of the α-bromo and α-methyl groups play a crucial role in directing the stereochemical outcome of nucleophilic additions to the aldehyde.

Asymmetric Aldol (B89426) Reaction

The aldol reaction of this compound with a ketone or another aldehyde can be catalyzed by chiral organocatalysts to produce β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.

Caption: Asymmetric aldol reaction of chiral this compound.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a representative procedure based on organocatalyzed aldol reactions of α-branched aldehydes.

Materials:

-

Chiral this compound

-

Ketone (e.g., Acetone, Cyclohexanone)

-

(S)-Proline (or other suitable organocatalyst)

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of chiral this compound (1.0 eq.) in the chosen solvent (e.g., DMSO), add the ketone (3.0-10.0 eq.).

-

Add the organocatalyst (e.g., (S)-Proline, 20 mol%).

-

Stir the reaction mixture at room temperature or a specified temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, add water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR spectroscopy and chiral HPLC analysis, respectively.

Expected Data for Analogous Aldol Reactions:

| Aldehyde Substrate | Ketone | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) |

| 2-Phenylpropanal | Acetone | (S)-Proline (20) | DMSO | 95 | >20:1 | 99 |

| 2-Methylpropanal | Cyclohexanone | (S)-Diphenylprolinol silyl ether (10) | Toluene | 85 | 10:1 | 96 |

Asymmetric Mannich Reaction

The Mannich reaction provides a route to chiral β-amino carbonyl compounds. The reaction of this compound with an imine, generated in situ from an aldehyde and an amine, can be catalyzed by a chiral Brønsted acid or a chiral amine.

Caption: Asymmetric Mannich reaction involving chiral this compound.

Experimental Protocol: Asymmetric Mannich Reaction

This is a general protocol for the organocatalytic asymmetric Mannich reaction of α-branched aldehydes.

Materials:

-

Chiral this compound

-

Aldehyde (e.g., p-Anisaldehyde)

-

Amine (e.g., p-Anisidine)

-

Chiral Phosphoric Acid (e.g., TRIP) or Chiral Amine Catalyst

-

Toluene or Dichloromethane, anhydrous

-

Molecular sieves (4 Å)

Procedure:

-

To a mixture of the aldehyde (1.2 eq.) and amine (1.2 eq.) in the anhydrous solvent, add activated molecular sieves. Stir for 30 minutes to form the imine.

-

Add the chiral catalyst (5-10 mol%).

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add a solution of chiral this compound (1.0 eq.) in the same solvent.

-

Stir the reaction until completion (monitor by TLC or LC-MS).

-

Filter off the molecular sieves and concentrate the filtrate.

-

Purify the residue by flash column chromatography.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC.

Expected Data for Analogous Mannich Reactions:

| Aldehyde Substrate | Imine Source | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) |

| 2-Phenylpropanal | p-Anisaldehyde + p-Anisidine | TRIP (5) | Toluene | 92 | >20:1 | 98 |

| 2-Methylpropanal | Benzaldehyde + Aniline | (S)-Proline (20) | DMF | 88 | 15:1 | 95 |

Conclusion

This compound is a promising chiral building block for the asymmetric synthesis of complex molecules containing quaternary stereocenters. While direct literature precedents for its use are scarce, analogous reactions with structurally similar α-branched and α-halo aldehydes demonstrate the high potential of this substrate in organocatalyzed aldol, Mannich, and other nucleophilic addition reactions. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic utility of this compound in their own research and drug development programs. Further investigation into the reactivity and stereoselectivity of this specific substrate is warranted and expected to yield valuable synthetic methodologies.

Application Notes and Protocols: 2-Bromo-2-methylbutanal as a Versatile Building Block for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-bromo-2-methylbutanal as a key starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. While direct literature examples for this specific reagent are limited, its structural features as a quaternary α-bromoaldehyde allow for its application in well-established synthetic methodologies. The protocols provided are based on analogous reactions and are intended as a starting point for further investigation.

Introduction to this compound

This compound is a bifunctional organic molecule containing both an aldehyde group and a tertiary alkyl bromide. This unique combination of reactive sites makes it a promising, albeit underexplored, building block for the construction of diverse heterocyclic scaffolds. The aldehyde functionality allows for condensation reactions, while the bromine atom can participate in nucleophilic substitution or cyclization processes.

Key Structural Features and Reactivity:

-

Aldehyde Group: Susceptible to nucleophilic attack and condensation reactions with amines, amidines, and other nucleophiles.

-

Tertiary Bromine: Acts as a leaving group in nucleophilic substitution reactions, though sterically hindered compared to primary or secondary alkyl halides. The quaternary center prevents enolization towards the bromine-bearing carbon.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classical and reliable method for the formation of the thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thioamide. This compound can serve as the α-halocarbonyl component in this reaction.

Application: Synthesis of 2-Amino-4-ethyl-4-methylthiazole

A plausible application is the synthesis of substituted 2-aminothiazoles by reacting this compound with thiourea (B124793). The resulting 4,4-disubstituted thiazole core is a valuable scaffold in medicinal chemistry.

General Reaction Scheme:

Figure 1: General scheme for the synthesis of 2-aminothiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-4-methylthiazole

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add thiourea to the solution and stir at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 2-Amino-4-ethyl-4-methylthiazole | 65-75 | 85-88 | 5.10 (s, 2H, NH2), 2.15 (q, 2H, CH2), 1.30 (s, 3H, CH3), 0.95 (t, 3H, CH3) | 168.2 (C2), 150.5 (C4), 105.8 (C5), 62.1 (C-quat), 32.4 (CH2), 25.1 (CH3), 8.9 (CH3) |

Synthesis of Imidazole (B134444) Derivatives

Substituted imidazoles are another class of heterocyclic compounds that can potentially be synthesized from this compound. A common method involves the reaction of an α-halocarbonyl compound with an amidine.

Application: Synthesis of 2-Aryl-4-ethyl-4-methylimidazoles

The reaction of this compound with a benzamidine (B55565) derivative can lead to the formation of 2,4,4-trisubstituted imidazoles.

General Reaction Scheme:

Figure 2: General scheme for imidazole synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-4-ethyl-4-methylimidazole

Materials:

-

This compound (1.0 eq)

-

Benzamidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add benzamidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

-

Add a solution of this compound in ethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with dichloromethane (B109758) (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Quantitative Data (Hypothetical):

| Product | Yield (%) | Physical State | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 2-Phenyl-4-ethyl-4-methylimidazole | 55-65 | Solid | 9.5 (br s, 1H, NH), 7.8-7.3 (m, 5H, Ar-H), 6.8 (s, 1H, C5-H), 2.3 (q, 2H, CH2), 1.4 (s, 3H, CH3), 1.0 (t, 3H, CH3) | 145.8 (C2), 138.2 (C4), 130.5 (Ar-C), 128.7 (Ar-C), 127.5 (Ar-C), 115.1 (C5), 58.9 (C-quat), 31.2 (CH2), 24.8 (CH3), 9.1 (CH3) |

Synthesis of Oxazole (B20620) Derivatives

Oxazoles can be synthesized through the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone. An adaptation of this could involve the reaction of this compound with an amide.

Application: Synthesis of 2-Substituted-4-ethyl-4-methyloxazoles

The reaction of this compound with a primary amide, such as benzamide (B126), in the presence of a dehydrating agent can yield the corresponding oxazole.

General Reaction Scheme:

Figure 3: Proposed pathway for oxazole synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-4-ethyl-4-methyloxazole

Materials:

-

This compound (1.0 eq)

-

Benzamide (1.2 eq)

-

Phosphorus pentoxide (P2O5) or Sulfuric acid (catalytic)

-

Toluene or other high-boiling aprotic solvent

Procedure:

-

To a stirred suspension of benzamide in toluene, add this compound.

-

Add the dehydrating agent (e.g., P2O5) portion-wise.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

-

Cool the reaction mixture and carefully quench by pouring it onto ice-water.

-

Neutralize with a suitable base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate, and purify by chromatography.

Quantitative Data (Hypothetical):

| Product | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 2-Phenyl-4-ethyl-4-methyloxazole | 40-50 | 110-115 (at 1 mmHg) | 8.1-7.4 (m, 5H, Ar-H), 7.2 (s, 1H, C5-H), 2.4 (q, 2H, CH2), 1.5 (s, 3H, CH3), 1.1 (t, 3H, CH3) | 161.5 (C2), 150.2 (C4), 130.8 (Ar-C), 128.6 (Ar-C), 126.3 (Ar-C), 125.1 (C5), 65.4 (C-quat), 29.8 (CH2), 23.5 (CH3), 9.5 (CH3) |

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds using this compound as a starting material.

Figure 4: General experimental workflow.

Conclusion